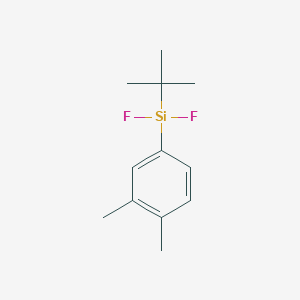
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is a specialized organosilicon compound It features a silane core bonded to a tert-butyl group and a 3,4-dimethylphenyl group, with two fluorine atoms attached to the silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- typically involves the reaction of a suitable silane precursor with tert-butyl and 3,4-dimethylphenyl groups under controlled conditions. Common reagents used in the synthesis include chlorosilanes and fluorinating agents. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: Various substituted silanes with different functional groups.
Scientific Research Applications
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its role in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The tert-butyl and 3,4-dimethylphenyl groups contribute to its stability and specificity in targeting certain molecular structures.
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Silane, (1,1-dimethylethyl)dimethoxymethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
647842-14-6 |
|---|---|
Molecular Formula |
C12H18F2Si |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
tert-butyl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-7-11(8-10(9)2)15(13,14)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
GMQNZUUGYSCWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[Si](C(C)(C)C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)
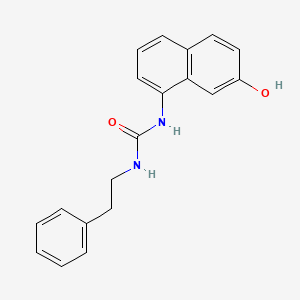

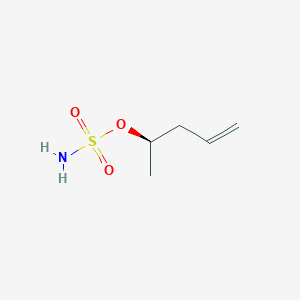
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
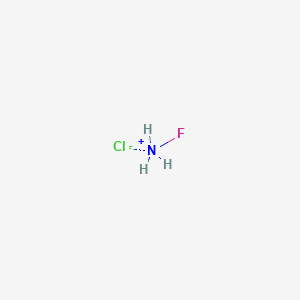


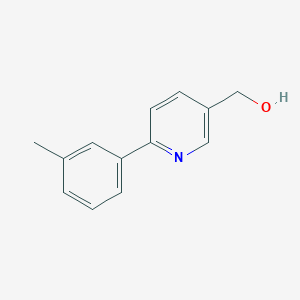
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
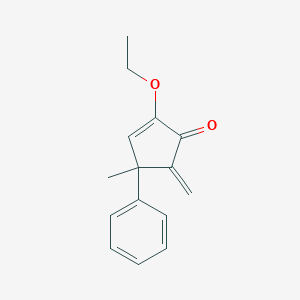
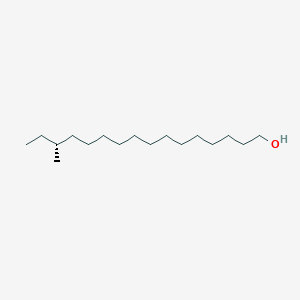
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
